molecular formula C15H18N2O2 B2630377 Cyclohex-3-en-1-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone CAS No. 1903685-01-7

Cyclohex-3-en-1-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone

Cat. No. B2630377
M. Wt: 258.321
InChI Key: NLOMWULWOIQPBF-UHFFFAOYSA-N
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Scientific Research Applications

Synthesis and Characterization

One study focused on the unexpected products formed as a result of condensation reactions under Claisen-Schmidt reaction conditions, leading to the synthesis of substituted cyclohexanol derivatives including compounds with structural similarities to Cyclohex-3-en-1-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone. These compounds were tested for antimicrobial and antioxidant activities, revealing moderate antifungal activity, with one compound showing significantly higher activity towards Cryptococcus neoformans compared to Nistatin, suggesting potential antibacterial and antifungal applications (Rusnac et al., 2020).

Catalysis and Organic Transformations

Research into the reactivity of cyclohexene derivatives with palladium acetate in acetic acid solution has demonstrated the utility of these compounds in oxidative reactions, leading to the production of benzene among other products. This highlights the role of cyclohexene and related structures in heterogeneous catalytic processes, potentially offering new pathways for chemical synthesis (Brown & Davidson, 1971).

Coordination Chemistry

The coordination behavior of cyclohex-1-enylolonium cation and bridging pyridyl derivatives to metals such as rhenium(I) and (VII) was explored, revealing the potential of these compounds in the formation of novel rhenium complexes. Such complexes have implications for the development of new materials and catalysts, showcasing the versatility of cyclohexene derivatives in coordination chemistry (Habarurema et al., 2019).

Materials Science and Solar Energy

Iridium complexes based on cyclohexenone derivatives have been synthesized and characterized as potential photosensitizers for dye-sensitized solar cells (DSSC). These complexes extend the absorption response to low energy bands, indicating their potential in improving the efficiency of solar cells by harnessing a broader spectrum of sunlight (Wang et al., 2013).

Biocatalysis

A study on the whole-cell biocatalytic synthesis of S-(4-chlorophenyl)-(pyridin-2-yl) methanol in a liquid-liquid biphasic microreaction system demonstrated an efficient synthesis method with high yield and enantiomeric excess. This approach, utilizing recombinant Escherichia coli as a catalyst, highlights the potential of cyclohexene derivatives in green chemistry and biocatalysis, offering an eco-friendly alternative to traditional chemical synthesis methods (Chen et al., 2021).

Safety And Hazards

There’s no specific information available on the safety and hazards of this compound1.


Future Directions

The future directions or potential applications of this compound are not specified in the available sources1.


Please note that this analysis is based on the limited information available and may not be comprehensive. For a detailed analysis, please refer to scientific literature or consult a subject matter expert.


properties

IUPAC Name

cyclohex-3-en-1-yl-(3-pyridin-3-yloxyazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c18-15(12-5-2-1-3-6-12)17-10-14(11-17)19-13-7-4-8-16-9-13/h1-2,4,7-9,12,14H,3,5-6,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLOMWULWOIQPBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)N2CC(C2)OC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclohex-3-en-1-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone

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